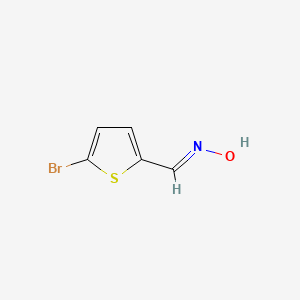
5-Bromothiophene-2-carboxaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothiophene-2-carboxaldehyde oxime is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The presence of a bromine atom at the 5-position and an oxime group at the 2-position of the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophene-2-carboxaldehyde oxime typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to produce 5-bromothiophene-2-carboxaldehyde.
Oximation: The final step involves the reaction of 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-2-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromothiophene-2-carboxaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anti-tumor properties.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Bromothiophene-2-carboxaldehyde oxime is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and tumor pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.
5-Methylthiophene-2-carboxaldehyde oxime: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.
5-Chlorothiophene-2-carboxaldehyde oxime: Similar structure but with a chlorine atom, which may affect its chemical properties and biological activity.
Uniqueness
5-Bromothiophene-2-carboxaldehyde oxime is unique due to the presence of both a bromine atom and an oxime group, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Properties
CAS No. |
2160-63-6 |
|---|---|
Molecular Formula |
C5H4BrNOS |
Molecular Weight |
206.06 g/mol |
IUPAC Name |
(NZ)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3- |
InChI Key |
URLSTLFAZRSULI-CLTKARDFSA-N |
SMILES |
C1=C(SC(=C1)Br)C=NO |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N\O |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


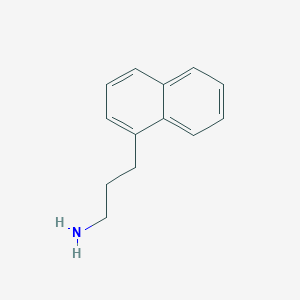


![4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1279143.png)
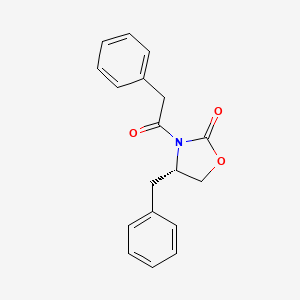

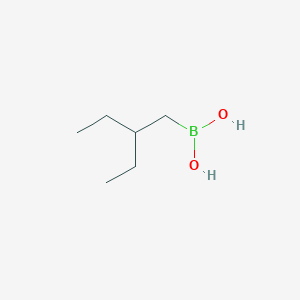
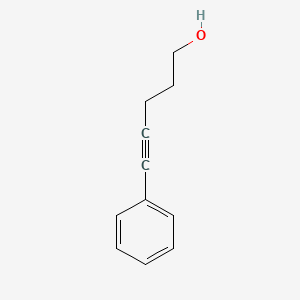
![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)
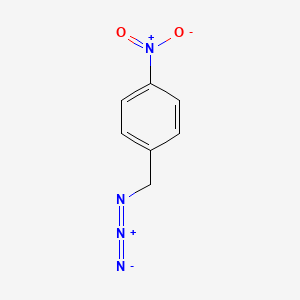
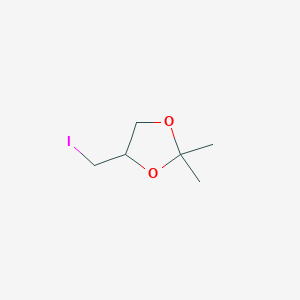
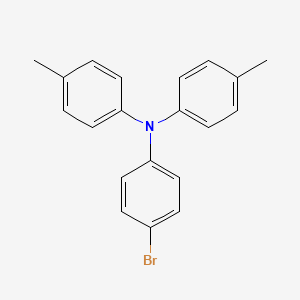
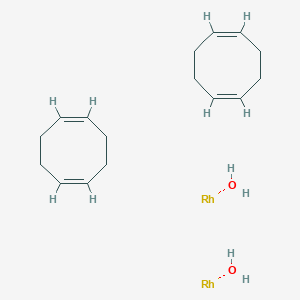
![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
